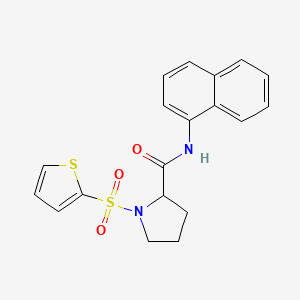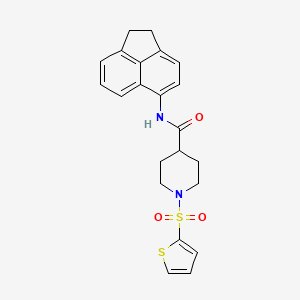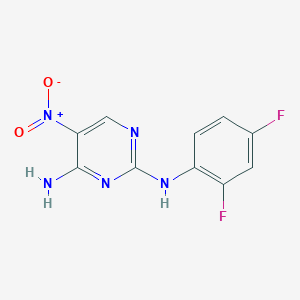
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide (NPSP) is an organic compound with a wide range of applications in scientific research. NPSP is a member of the pyrrolidine family, which is a group of cyclic amines with a five-membered ring structure. NPSP is a versatile compound that has been used in a variety of applications, including drug design, peptide synthesis, and biocatalysis.
Aplicaciones Científicas De Investigación
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has been used in a variety of scientific research applications, including drug design and peptide synthesis. N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has been used as a scaffold for the design of novel peptides, which can be used to study protein-protein interactions and drug-target interactions. N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has also been used in biocatalysis, as it is capable of forming covalent bonds with proteins and other biomolecules. Additionally, N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has been used as a model compound to study the structure and function of proteins.
Mecanismo De Acción
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is capable of forming covalent bonds with proteins and other biomolecules. This is due to the presence of the thiophene-2-sulfonyl group, which acts as a nucleophile and can form covalent bonds with electron-rich sites on proteins and other biomolecules. Additionally, N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide can form hydrogen bonds with proteins, which can alter their structure and function.
Biochemical and Physiological Effects
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has been shown to have a variety of effects on biochemical and physiological processes. N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has been shown to inhibit the activity of enzymes, such as proteases, and to modulate the activity of receptors, such as G-protein coupled receptors. Additionally, N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has been shown to modulate the activity of transcription factors and to alter the expression of genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has several advantages for use in lab experiments. N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a stable compound that is easy to synthesize and purify. Additionally, N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a versatile compound that can be used in a variety of applications, including drug design, peptide synthesis, and biocatalysis. However, N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide also has some limitations. N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is not very soluble in water and has a low solubility in organic solvents. Additionally, N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide can be toxic if ingested or inhaled.
Direcciones Futuras
There are several potential future directions for the use of N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide. N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide could be used to develop novel peptides and drugs for the treatment of diseases. Additionally, N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide could be used to study the structure and function of proteins, as well as to study protein-protein interactions and drug-target interactions. N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide could also be used as a model compound to study the effects of drugs on biochemical and physiological processes. Finally, N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide could be used as a tool for gene expression studies, as it has been shown to modulate the activity of transcription factors.
Métodos De Síntesis
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide can be synthesized using a variety of methods, including the reductive amination of a thiophene-2-sulfonyl chloride with a naphthalen-1-yl amine. This method involves the reaction of the thiophene-2-sulfonyl chloride with the naphthalen-1-yl amine in the presence of a reducing agent, such as sodium cyanoborohydride. The reaction produces a N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide intermediate, which can then be purified by column chromatography.
Propiedades
IUPAC Name |
N-naphthalen-1-yl-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-19(20-16-9-3-7-14-6-1-2-8-15(14)16)17-10-4-12-21(17)26(23,24)18-11-5-13-25-18/h1-3,5-9,11,13,17H,4,10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINWWKUVHDHVJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-1-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-oxo-3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}propyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6494650.png)
![12-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethyl)-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one](/img/structure/B6494658.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B6494663.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B6494679.png)
![1-(3,4-difluorobenzoyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}azetidine-3-carboxamide](/img/structure/B6494686.png)


![N7-(4-fluorophenyl)-N5-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B6494707.png)
![4-{5-[4-(2-methoxyphenyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholine](/img/structure/B6494725.png)
![1-(furan-2-carbonyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine](/img/structure/B6494731.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6494736.png)
![2-(2-chlorophenoxy)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]propanamide](/img/structure/B6494754.png)
![N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6494761.png)